1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione
Description
1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of both a pyrrole and a piperidine ring in its structure makes it an interesting subject for various chemical and biological studies .
Properties
IUPAC Name |
1-[2-(piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-14-8-9-15(20)18(14)13-7-3-2-6-12(13)16(21)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWCLYVPEJJFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione typically involves the condensation of a piperidine derivative with a pyrrole-2,5-dione precursor. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with piperidine in the presence of a catalytic amount of iron (III) chloride . The reaction conditions often require mild temperatures and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The scalability of the reaction is facilitated by the availability of the starting materials and the relatively mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various physiological effects, depending on the specific isoenzyme targeted .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Shares the pyrrolidine-2,5-dione core but lacks the piperidine moiety.
Piperidine-1-carbonyl derivatives: Compounds with similar piperidine structures but different substituents on the carbonyl group.
Uniqueness: 1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione is unique due to the combination of the pyrrole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes it a valuable compound for medicinal chemistry research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
